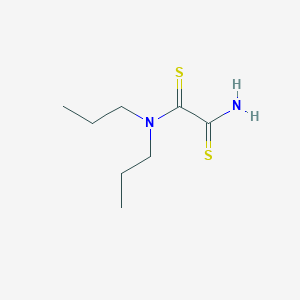
Ethanedithioamide, N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedithioamide, N,N-dipropyl- is a chemical compound with the molecular formula C8H16N2S2 It is a derivative of ethanedithioamide, where the hydrogen atoms are replaced by propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, N,N-dipropyl- typically involves the reaction of ethanedithioamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethanedithioamide+2Propylamine→Ethanedithioamide, N,N-dipropyl-+2Ammonia
Industrial Production Methods
Industrial production of ethanedithioamide, N,N-dipropyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanedithioamide, N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted ethanedithioamide derivatives
Scientific Research Applications
Ethanedithioamide, N,N-dipropyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanedithioamide, N,N-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanedithioamide: The parent compound without the propyl groups.
N,N-Dimethylethanedithioamide: A derivative with methyl groups instead of propyl groups.
N,N-Diethylethanedithioamide: A derivative with ethyl groups instead of propyl groups.
Uniqueness
Ethanedithioamide, N,N-dipropyl- is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
78286-04-1 |
|---|---|
Molecular Formula |
C8H16N2S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
N',N'-dipropylethanedithioamide |
InChI |
InChI=1S/C8H16N2S2/c1-3-5-10(6-4-2)8(12)7(9)11/h3-6H2,1-2H3,(H2,9,11) |
InChI Key |
RXHJXYIOWYGACR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















